Cas no 2228787-87-7 (O-2-(2-ethylphenyl)propylhydroxylamine)
O-2-(2-ethylphenyl)propylhydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- O-2-(2-ethylphenyl)propylhydroxylamine
- O-[2-(2-ethylphenyl)propyl]hydroxylamine
- EN300-1808198
- 2228787-87-7
-
- Inchi: 1S/C11H17NO/c1-3-10-6-4-5-7-11(10)9(2)8-13-12/h4-7,9H,3,8,12H2,1-2H3
- InChI Key: DTHWYFBSKGEUES-UHFFFAOYSA-N
- SMILES: O(CC(C)C1C=CC=CC=1CC)N
Computed Properties
- Exact Mass: 179.131014166g/mol
- Monoisotopic Mass: 179.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 35.2Ų
O-2-(2-ethylphenyl)propylhydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1808198-0.05g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 0.05g |
$1129.0 | 2023-09-19 | ||
| Enamine | EN300-1808198-0.1g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 0.1g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1808198-0.25g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 0.25g |
$1235.0 | 2023-09-19 | ||
| Enamine | EN300-1808198-0.5g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 0.5g |
$1289.0 | 2023-09-19 | ||
| Enamine | EN300-1808198-1.0g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 1g |
$1343.0 | 2023-06-03 | ||
| Enamine | EN300-1808198-2.5g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 2.5g |
$2631.0 | 2023-09-19 | ||
| Enamine | EN300-1808198-5.0g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 5g |
$3894.0 | 2023-06-03 | ||
| Enamine | EN300-1808198-10.0g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 10g |
$5774.0 | 2023-06-03 | ||
| Enamine | EN300-1808198-1g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 1g |
$1343.0 | 2023-09-19 | ||
| Enamine | EN300-1808198-5g |
O-[2-(2-ethylphenyl)propyl]hydroxylamine |
2228787-87-7 | 5g |
$3894.0 | 2023-09-19 |
O-2-(2-ethylphenyl)propylhydroxylamine Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on O-2-(2-ethylphenyl)propylhydroxylamine
Professional Introduction to Compound with CAS No. 2228787-87-7 and Product Name: O-2-(2-ethylphenyl)propylhydroxylamine
The compound with the CAS number 2228787-87-7 and the product name O-2-(2-ethylphenyl)propylhydroxylamine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in various biochemical pathways and therapeutic interventions. The molecular formula and structural configuration of this compound contribute to its distinctive chemical properties, making it a subject of intense study among researchers.
In recent years, the exploration of novel hydroxylamine derivatives has been a focal point in medicinal chemistry, particularly for their role in modulating enzymatic activities and cellular signaling mechanisms. The presence of the hydroxylamine functional group in O-2-(2-ethylphenyl)propylhydroxylamine suggests its involvement in redox reactions and interactions with biological targets. This compound’s structure, featuring an ethylphenyl substituent on the propyl chain, enhances its solubility and bioavailability, which are critical factors in drug design and development.
One of the most compelling aspects of O-2-(2-ethylphenyl)propylhydroxylamine is its potential application in the synthesis of pharmacological agents targeting neurological disorders. Current research indicates that hydroxylamine derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer’s disease and Parkinson’s disease. The ethylphenyl moiety may further enhance binding affinity to specific receptors, improving the efficacy of drug candidates derived from this compound.
Moreover, the chemical stability and reactivity of O-2-(2-ethylphenyl)propylhydroxylamine make it a valuable intermediate in organic synthesis. Researchers have leveraged its properties to develop novel synthetic pathways for complex molecules, including those with anti-inflammatory and anticancer properties. The compound’s ability to undergo selective modifications allows for the creation of diverse analogs with tailored biological activities, expanding its utility in drug discovery.
Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of O-2-(2-ethylphenyl)propylhydroxylamine. Molecular modeling studies have revealed insights into its interaction with proteins and enzymes, providing a foundation for rational drug design. These simulations have identified key residues that mediate binding affinity, guiding the optimization of lead compounds for clinical development.
The pharmaceutical industry has shown particular interest in hydroxylamine derivatives due to their versatility as pharmacophores. O-2-(2-ethylphenyl)propylhydroxylamine, with its unique structural features, is being evaluated for its potential as a scaffold in the development of new drugs. Its incorporation into drug candidates could lead to improved pharmacokinetic profiles, including enhanced bioavailability and reduced toxicity.
In conclusion, O-2-(2-ethylphenyl)propylhydroxylamine (CAS No. 2228787-87-7) represents a promising compound with significant implications for both academic research and industrial applications. Its structural characteristics and biological potential make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, its role in advancing pharmaceutical science is likely to expand further.
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